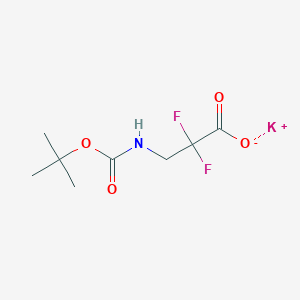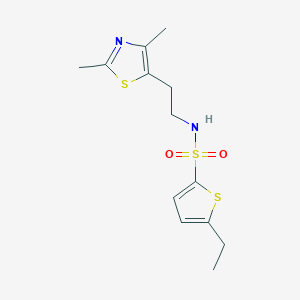
1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2024887-18-9. It has a molecular weight of 208.21 . It is a di-substituted cyclohexane carboxylic acid .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid. The InChI Code is 1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The molecular formula is C9H14F2O3 .Aplicaciones Científicas De Investigación
Photochemistry and Synthesis
Photochemical Applications : The photochemistry of related compounds like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been explored, highlighting potential applications in photochemical synthesis (Brown, 1964).
Synthesis of Fluorenones : Ethyl cyclohexene-1-carboxylate, a compound structurally related to 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid, is used in the synthesis of fluorenones, demonstrating its utility in organic synthesis (Ramana & Potnis, 1993).
Polymerization and Material Science
- Ring-Opening Polymerization : The design and synthesis of functional cyclic esters, including derivatives of cyclohexanone, reveal applications in creating new aliphatic polyesters, indicating potential uses in materials science and polymer engineering (Trollsås et al., 2000).
Chromatography and Chemical Analysis
- Chiral Derivatizing in Chromatography : Studies on triflate-type fluorescence chiral derivatizing reagents for carboxylic acid enantiomers suggest applications in high-performance liquid chromatography, relevant for chemical analysis and purification processes (Yasaka, Ono, & Tanaka, 1998).
Environmental Studies
- Environmental Exposure Assessment : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) and its metabolites in humans underscores the relevance of similar cyclohexane derivatives in environmental exposure studies (Silva et al., 2013).
Organometallic Chemistry
- Synthesis of Functionalized Ligands : The use of Mo(CO)3 in synthesizing functionalized tripodal phosphine ligands, involving cyclohexane derivatives, illustrates applications in organometallic chemistry and ligand design (Stößel et al., 1996).
Chemical Reactions and Stereochemistry
- Chemical Reactions and Stereochemistry : Studies on bromination and epoxydation of cyclohexene-1-carboxylic acid and its esters contribute to understanding stereochemical outcomes in chemical reactions, relevant for designing specific reaction pathways (Bellucci, Marioni, & Marsili, 1972).
Chemical Synthesis
- Synthesis of Functionalized Compounds : Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene suggests applications in synthesizing functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the role of similar compounds in diverse synthetic routes (Volle & Schlosser, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILHZPPDFDVPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)



![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)